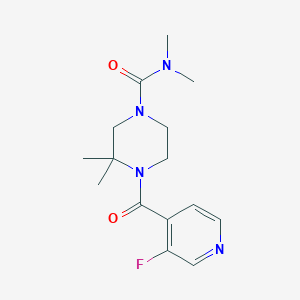
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of the 3-fluoropyridine-4-carbonyl chloride intermediate. This can be achieved by reacting 3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions to introduce the carbonyl chloride group.
-
Coupling with Tetramethylpiperazine: : The next step involves the coupling of the fluoropyridine intermediate with N,N,3,3-tetramethylpiperazine. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), and a suitable solvent, such as dichloromethane (DCM), to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders and cancer.
Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-chloropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
- 4-(3-bromopyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
- 4-(3-methylpyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
Uniqueness
Compared to its analogs, 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development and other applications.
Eigenschaften
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-15(2)10-19(14(22)18(3)4)7-8-20(15)13(21)11-5-6-17-9-12(11)16/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALJLJTWVDZGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=C(C=NC=C2)F)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[8-[3-(carbamoylamino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide](/img/structure/B6965258.png)
![2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6965265.png)
![1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-5-morpholin-4-ylpentan-1-one](/img/structure/B6965276.png)
![(2,4-Dimethylpyrimidin-5-yl)-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B6965281.png)
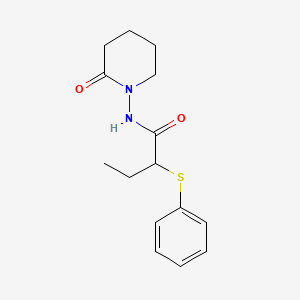
![N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide](/img/structure/B6965301.png)
![4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965315.png)

![N,N,3,3-tetramethyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]piperazine-1-carboxamide](/img/structure/B6965328.png)
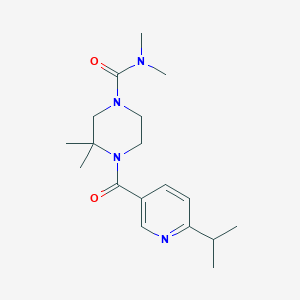
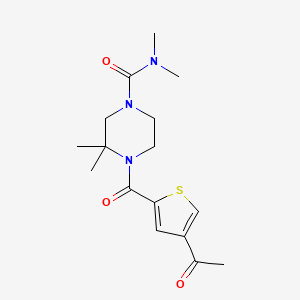
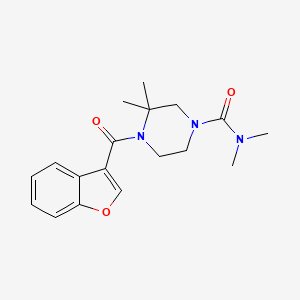
![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide](/img/structure/B6965354.png)
![2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)acetamide](/img/structure/B6965361.png)
